[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ixazomib citrate is a modified peptide boronic acid formulated as a stable citrate ester. It is the first oral proteasome inhibitor approved for the treatment of multiple myeloma, a type of blood cancer. Ixazomib citrate is used in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy . Under physiological conditions, ixazomib citrate rapidly hydrolyzes to its biologically active form, ixazomib .
准备方法
The preparation of ixazomib citrate involves the hydrolysis of a boroester with boric acid, followed by esterification with citric acid. This process can be performed in a single step, making it efficient and cost-effective . Another method involves the direct conversion of the boroester to ixazomib citrate in a single reaction vessel, which is industrially feasible .
化学反应分析
Ixazomib citrate undergoes hydrolysis under physiological conditions to form ixazomib, its active form . The compound is a reversible inhibitor of the 20S proteasome, specifically binding to and inhibiting the β5 chymotrypsin-like proteolytic site . Common reagents used in its reactions include boric acid and citric acid for its synthesis . The major product formed from these reactions is ixazomib .
科学研究应用
Ixazomib citrate has a wide range of scientific research applications:
作用机制
Ixazomib citrate exerts its effects by inhibiting the 20S proteasome, an enzyme complex responsible for protein degradation within cells . By binding to the β5 subunit of the proteasome, ixazomib blocks the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins within the cell. This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in cancer cells .
相似化合物的比较
Ixazomib citrate is often compared with other proteasome inhibitors such as bortezomib and carfilzomib:
Bortezomib: Like ixazomib, bortezomib is a boronic acid-based proteasome inhibitor. .
Carfilzomib: Another proteasome inhibitor, carfilzomib, also requires intravenous administration.
Ixazomib’s unique feature is its oral bioavailability, making it the first and only orally-administered proteasome inhibitor approved for the treatment of multiple myeloma .
属性
分子式 |
C20H23BCl2N2O9 |
---|---|
分子量 |
517.1 g/mol |
IUPAC 名称 |
2-[4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30) |
InChI 键 |
MBOMYENWWXQSNW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。